molecular formula C22H19F2N3O2 B11367058 N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

Cat. No.: B11367058
M. Wt: 395.4 g/mol
InChI Key: FNBJLMNJMAUXBZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a phthalazinone core, a phenyl group, and a difluorophenyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride and acetyl chloride.

    Attachment of the Difluorophenyl Moiety: The difluorophenyl group is attached via a nucleophilic substitution reaction, often using a difluorobenzene derivative and a suitable base.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, typically under mild conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phthalazinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Protein Binding Studies: Its interactions with proteins can be studied to understand binding mechanisms and develop new therapeutic agents.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activity, and it can be explored as a candidate for the treatment of various diseases.

    Diagnostic Agents: Its unique chemical properties may allow it to be used in diagnostic imaging or as a marker in biological assays.

Industry

    Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.

    Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the difluorophenyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19F2N3O2

Molecular Weight

395.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide

InChI

InChI=1S/C22H19F2N3O2/c23-15-10-11-18(24)19(12-15)25-20(28)13-27-22(29)17-9-5-4-8-16(17)21(26-27)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,25,28)

InChI Key

FNBJLMNJMAUXBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4

Origin of Product

United States

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